molecular formula C38H26NO7P B12855268 [1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate

[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate

Cat. No.: B12855268
M. Wt: 639.6 g/mol
InChI Key: RKFSUUWPIDSYGD-UHFFFAOYSA-N
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Description

This compound belongs to a class of highly complex organic molecules characterized by a phosphapentacyclo framework integrated with multiple fused rings and functional groups. Its structure includes:

  • A benzyl group at the 1-position of the pyrrolidine ring.
  • A 12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decaen-13-yloxy substituent at the 4-position of the pyrrolidine ring.
  • A 2,5-dioxopyrrolidin-3-yl benzoate moiety.

Properties

Molecular Formula

C38H26NO7P

Molecular Weight

639.6 g/mol

IUPAC Name

[1-benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate

InChI

InChI=1S/C38H26NO7P/c40-36-34(43-38(42)27-15-5-2-6-16-27)35(37(41)39(36)23-24-11-3-1-4-12-24)46-47-44-30-21-19-25-13-7-9-17-28(25)32(30)33-29-18-10-8-14-26(29)20-22-31(33)45-47/h1-22,34-35H,23H2

InChI Key

RKFSUUWPIDSYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OC(=O)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate involves multiple steps. The key steps include the formation of the phosphapentacyclo framework and the subsequent attachment of the benzyl and benzoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Key Differences
[Target Compound] Benzyl-pyrrolidine-dione + phosphapentacyclo + benzoate ~850 (estimated) Not yet reported Unique benzoate ester and pyrrolidine-dione linkage
(3R,4R)-1-Benzyl-3,4-bis(phosphapentacyclo-oxy)pyrrolidine-2,5-dione Bis-phosphapentacyclo-oxy substituents on pyrrolidine-dione ~920 Antimicrobial, enzyme inhibition Additional phosphapentacyclo group at C3
1-(10,16-diiodo-phosphapentacyclo)-2-propan-2-ylpiperidine Diiodo + piperidine + phosphapentacyclo 693.3 Potential drug precursor (iodine enhances reactivity) Iodine substituents, piperidine instead of pyrrolidine
1-[1-(phosphapentacyclo-oxy)propan-2-yl]-3-phenylurea Phosphapentacyclo-oxy + phenylurea ~750 Anticancer (in vitro) Urea linkage replaces benzoate ester
(2R,5R)-1-phosphapentacyclo-2,5-diphenylpyrrolidine Diphenyl-pyrrolidine + phosphapentacyclo ~780 Kinase inhibition (preliminary) Lack of dione and benzoate groups
13-hydroxy-10,16-diphenyl-phosphapentacyclo-oxide Hydroxy + diphenyl + oxide ~800 Antimicrobial, antitumor (cell assays) Hydroxy-oxide group replaces dione

Key Findings from Comparative Analysis

Structural Complexity vs. Bioactivity :

  • Compounds with phenyl or benzyl groups (e.g., the target compound and ) show enhanced interaction with hydrophobic biological targets, such as enzyme active sites .
  • Iodine substituents (e.g., ) increase electrophilicity, enabling nucleophilic substitution reactions useful in prodrug development .

Functional Group Influence: The benzoate ester in the target compound may improve metabolic stability compared to urea-linked analogs (e.g., ), which are prone to hydrolysis .

Biological Performance :

  • Phosphapentacyclo derivatives with diphenyl groups (e.g., ) demonstrate superior antitumor activity over simpler bicyclic analogs, likely due to increased π-π stacking interactions .
  • Hydroxy-oxide variants (e.g., ) show redox activity, enabling reactive oxygen species (ROS) generation in cancer cells .

Biological Activity

The compound [1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate is a complex organic molecule that integrates multiple functional groups and structural motifs. This article focuses on its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a unique multi-cyclic structure that includes:

  • Benzyl group : Contributes to hydrophobic interactions.
  • Dioxaphosphorine moiety : Suggests potential reactivity in biological systems.
  • Dioxopyrrolidine : Commonly associated with medicinal chemistry applications.

The presence of phosphorus indicates that this compound may exhibit organophosphate-like behavior, which is significant in pharmacological contexts.

Preliminary studies indicate that the compound may interact with various biological pathways due to its complex structure. Potential mechanisms include:

  • Enzyme Inhibition : The urea moiety is known for its ability to inhibit certain enzymes by mimicking substrate structures.
  • Cellular Uptake : The lipophilic nature of the benzyl group may enhance cellular permeability.
  • Receptor Interaction : The phosphine oxide functionalities could engage with specific receptors involved in cellular signaling.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study 1 : A derivative with similar structural features demonstrated significant anti-cancer activity in vitro by inducing apoptosis in cancer cell lines.
  • Study 2 : Another phosphorous-containing compound showed promise as an antibacterial agent against Gram-positive bacteria.

These findings suggest that the compound may have similar therapeutic potential.

Comparative Analysis

To better understand the unique attributes of [1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate compared to related compounds:

Compound NameStructure FeaturesUnique Attributes
1-BenzylureaContains a benzyl group and ureaSimpler structure without phosphorus
12-Dioxa-tricosaneSimilar cyclic structuresLacks urea functionality
Dinaphtho-phosphateContains phosphorus and cyclic structuresFocuses on phosphorous chemistry

This table illustrates that the complexity and combination of functional groups in the target compound may enhance its reactivity and biological activity compared to simpler analogs.

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